N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-16-7-2-3-12(16)13(17)4-6-15-14(18)9-11-5-8-19-10-11/h2-3,5,7-8,10,13,17H,4,6,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBSCGZZGBOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Intermediate: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole intermediate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Final Coupling Reaction: The final step involves coupling the hydroxypropyl-pyrrole intermediate with the thiophene-acetamide moiety under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Bromine, nitric acid, sulfuric acid
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Research indicates that N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
- Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been identified as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases.
Synthetic Routes
- Starting Materials : The synthesis often begins with the preparation of the pyrrole derivative.
- Reagents and Conditions : Specific catalysts and solvents are required to ensure high yield and purity during the reaction process.
Industrial Production
In an industrial setting, large-scale synthesis may utilize automated reactors and continuous flow processes. Optimizing reaction conditions—such as temperature, pressure, and reaction time—is critical for efficient production. Purification techniques like crystallization and chromatography are employed to obtain the final product with the desired specifications .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Cytotoxicity
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it selectively inhibited the growth of cancer cells while exhibiting minimal toxicity to normal cells, highlighting its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy group might form hydrogen bonds with biological targets, while the aromatic rings could engage in π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2-(2-Chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
- Key Differences : The thiophen-3-yl group in the target compound is replaced with a 2-chlorophenyl ring.
- Increased lipophilicity (logP) due to the chlorophenyl group may enhance membrane permeability but reduce aqueous solubility .
N-Methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide Derivatives
- Key Differences :
- Thiophen-2-yl vs. thiophen-3-yl: Positional isomerism affects steric and electronic interactions.
- Addition of a 4-acylpiperazine group and naphthalene-1-yloxy substituent.
- Naphthalene’s bulkiness may hinder binding to compact active sites compared to the target compound’s pyrrole group .
2-Oxoindoline-Based Acetamides (e.g., Compounds 2, 18, 15 in )
- Key Differences : These derivatives feature a 2-oxoindoline core instead of pyrrole/thiophene.
- Implications :
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A pyrrole ring , which is known for its role in various biological activities.
- A hydroxy group that can influence solubility and reactivity.
- A thiophene moiety , which may contribute to its pharmacological properties.
The chemical formula for this compound is , and it has a molecular weight of approximately 290.38 g/mol.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Pyrrole Ring | Present |
| Hydroxy Group | Present |
| Thiophene Moiety | Present |
| Molecular Formula | |
| Molecular Weight | 290.38 g/mol |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with cell surface receptors can affect signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related compounds. For instance, derivatives containing pyrrole and thiophene groups have shown promising activity against various cancer cell lines, including HeLa and MCF-7 cells.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrrole derivative A | HeLa | 0.52 |
| Pyrrole derivative B | MCF-7 | 0.34 |
| Pyrrole derivative C | HT-29 | 0.86 |
These findings suggest that the biological activity of this compound may be comparable to these derivatives.
Antimicrobial Activity
Research indicates that pyrrole-based compounds possess significant antimicrobial properties. For example, certain pyrrole derivatives have shown effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL.
Study 1: Synthesis and Evaluation
A study focused on the synthesis of related pyrrole derivatives evaluated their biological activities through various assays, including MTT assays for cytotoxicity against cancer cell lines. The results indicated that modifications to the pyrrole structure could enhance potency and selectivity against specific targets.
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways through which these compounds exert their effects. It was found that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways, highlighting the potential for therapeutic applications in oncology.
Q & A
Q. What computational tools predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
